GV2-20 is a compound identified as a potent inhibitor of carbonic anhydrases, particularly selective for certain isoforms such as human carbonic anhydrase II, VII, IX, and XII. This compound emerged from a screening process aimed at discovering small molecule inhibitors that could selectively target these enzymes, which play crucial roles in various physiological and pathological processes, including tumor growth and metastasis.
The identification and characterization of GV2-20 were detailed in several studies. One significant source is the work that utilized an in silico target fishing approach to recycle a previously identified false-positive hit, GV2-20, which was highlighted in a cell-based screening for carbonic anhydrase inhibitors. This approach allowed for the refinement and validation of GV2-20's efficacy and selectivity against specific isoforms of carbonic anhydrases .
GV2-20 is classified as a carboxylic acid inhibitor of carbonic anhydrases. Its structure incorporates a 3-nitrobenzoic acid substructure, which is essential for its inhibitory activity. The compound belongs to the broader category of small molecule inhibitors used in medicinal chemistry to modulate enzyme activity.
The synthesis of GV2-20 involved several steps that focused on optimizing the chemical structure to enhance its potency and selectivity. The initial hit was identified through high-throughput screening methods, followed by iterative modifications based on structure-activity relationship studies.
The molecular structure of GV2-20 features:
GV2-20 primarily acts through reversible inhibition of carbonic anhydrases. The binding occurs at the enzyme's active site, preventing substrate access and thereby inhibiting enzymatic activity.
GV2-20 exerts its inhibitory effects by:
In vitro assays have demonstrated that GV2-20 shows high selectivity for certain isoforms over others, indicating its potential therapeutic applications where specific inhibition is required .
While specific physical properties such as melting point or solubility are not extensively documented, compounds in this class typically exhibit:
GV2-20 is characterized by:
Relevant data regarding its stability and reactivity profiles would be beneficial but are currently limited in available literature.
GV2-20 has potential applications in:
The ongoing exploration of GV2-20 derivatives may yield further insights into optimizing pharmacological profiles for therapeutic use against diseases where carbonic anhydrases are implicated .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: